L-DOPA Oxidation: R. opacus vs. C. adamanteus LAAO
In a direct head-to-head study using L-DOPA as substrate, L-AAO from Rhodococcus opacus demonstrated a catalytic constant (k3) approximately 10-fold higher than that of L-AAO from Crotalus adamanteus venom, alongside a lower Km for L-DOPA, indicating both higher catalytic rate and stronger substrate affinity . The R. opacus enzyme also exhibited only slight substrate inhibition by L-DOPA, whereas the C. adamanteus enzyme did not experience L-DOPA inhibition, a difference with operational implications for fed-batch biotransformations .
| Evidence Dimension | Catalytic constant (k3) for L-DOPA oxidation |
|---|---|
| Target Compound Data | k3 = 10-fold higher (exact values estimated by Levenspiel's method; lower Km_L-DOPA) |
| Comparator Or Baseline | Crotalus adamanteus LAAO: k3 = 1× (baseline); higher Km_L-DOPA |
| Quantified Difference | 10-fold higher k3; lower Km (more specific) |
| Conditions | Batch enzyme membrane reactor; L-DOPA as substrate; catalase present for H2O2 removal; pH and temperature as optimized per enzyme |
Why This Matters
For industrial production of α-keto acids from L-DOPA, the 10-fold catalytic advantage of R. opacus LAAO directly translates to higher space-time yield and reduced enzyme loading, making it the economically rational choice over snake venom LAAO.
- [1] Findrik, Z., Geueke, B., Hummel, W., & Vasić-Rački, Đ. (2005). Modelling of L-DOPA enzymatic oxidation catalyzed by L-amino acid oxidases from Crotalus adamanteus and Rhodococcus opacus. Biochemical Engineering Journal, 27(3), 275–286. View Source
